2-Methyl-2-pentyl-4-phenyl-1,3-dioxolane
Description
Structure
3D Structure
Properties
CAS No. |
55668-44-5 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2-methyl-2-pentyl-4-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C15H22O2/c1-3-4-8-11-15(2)16-12-14(17-15)13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8,11-12H2,1-2H3 |
InChI Key |
LVPFLTBHVPIDSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(OCC(O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1,3 Dioxolane Compounds
Classical Approaches to 1,3-Dioxolane (B20135) Synthesis
The traditional and most widely employed method for the synthesis of 1,3-dioxolanes is the acid-catalyzed reaction between a carbonyl compound and a 1,2-diol.
Acid-Catalyzed Acetalization and Ketalization of Diols with Carbonyl Compounds
The formation of 1,3-dioxolanes is achieved through the acetalization of an aldehyde or the ketalization of a ketone with a 1,2-diol, such as ethylene (B1197577) glycol. chemicalbook.com This reversible reaction is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org Common catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). chemicalbook.com
To drive the equilibrium towards the formation of the 1,3-dioxolane, the water produced during the reaction must be removed. A standard laboratory technique to achieve this is the use of a Dean-Stark apparatus, which facilitates the azeotropic removal of water with a solvent like toluene. organic-chemistry.org Alternatively, chemical or physical sequestration of water can be achieved using orthoesters or molecular sieves. organic-chemistry.org For the synthesis of the target compound, 2-Methyl-2-pentyl-4-phenyl-1,3-dioxolane, this would involve the reaction of 2-heptanone (B89624) with 1-phenyl-1,2-ethanediol (B126754) in the presence of an acid catalyst.
Mechanistic Aspects of Standard Dioxolane Formation
The mechanism of acid-catalyzed 1,3-dioxolane formation proceeds through several key steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the carbonyl group, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by the Diol: One of the hydroxyl groups of the 1,2-diol acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal or hemiketal intermediate.
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other hydroxyl group of the intermediate.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxonium ion.
Intramolecular Cyclization: The remaining hydroxyl group of the diol attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion, leading to the formation of the five-membered 1,3-dioxolane ring.
Deprotonation: The final step involves the deprotonation of the resulting oxonium ion, regenerating the acid catalyst and yielding the final 1,3-dioxolane product.
Green Chemistry Principles in Dioxolane Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. In the context of 1,3-dioxolane production, this has led to the exploration of green chemistry principles, particularly the use of heterogeneous catalysts.
Heterogeneous Catalysis for Sustainable Dioxolane Production
Layered clays (B1170129) and acid-activated clays have emerged as effective and eco-friendly heterogeneous catalysts for various organic transformations, including the synthesis of 1,3-dioxolanes. These materials possess both Brønsted and Lewis acid sites on their surfaces, which are crucial for catalyzing the acetalization and ketalization reactions. researchgate.net
Acid activation of natural clays, such as bentonite, enhances their catalytic activity by increasing the surface area, porosity, and the number of acidic sites. aplgalleon.com This is achieved by treating the clay with an acid, which leaches out metal ions from the clay's octahedral layer and exchanges interlayer cations for protons. aplgalleon.com Tunisian acid-activated clay has been shown to be an effective catalyst for the ketalization of acetophenone (B1666503) derivatives with ethylene glycol under solvent-free conditions, demonstrating good yields and catalyst reusability. researchgate.net
Below is a table summarizing the performance of an acid-activated Tunisian clay (Clay-H0.5) in the synthesis of a cyclic ketal from acetophenone and ethane-1,2-diol. researchgate.net
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 25 | 10 | 12 |
| 2 | 40 | 8 | 25 |
| 3 | 60 | 5 | 66 |
| 4 | 80 | 3 | 92 |
| 5 | 100 | 3 | 92 |
Reaction conditions: Acetophenone (1 mmol), ethane-1,2-diol (1.2 mmol), Clay-H0.5 (10 wt.%), solvent-free.
The catalyst was also shown to be recyclable, with only a slight decrease in activity after six consecutive runs. researchgate.net
Montmorillonite (B579905) clays, particularly Montmorillonite KSF and K-10, are widely used as solid acid catalysts in organic synthesis due to their strong acidity, non-corrosive nature, low cost, and ease of handling. jocpr.com They have proven to be highly efficient catalysts for the formation of 1,3-dioxolanes under mild conditions. nih.gov
The reactions catalyzed by montmorillonite are often carried out with high yields and selectivity, and the work-up is straightforward, typically involving simple filtration to remove the catalyst. jocpr.com Montmorillonite K10 has been successfully used in the synthesis of new chiral and racemic 1,3-dioxolanes from salicylaldehyde (B1680747) and various diols. nih.gov
The following table presents data on the acetalization of salicylaldehyde with different diols using Montmorillonite K10 as a catalyst. nih.gov
| Diol | Product | Time (h) | Yield (%) |
| (2R,3R)-(-)-2,3-Butanediol | 1 | 24 | 40 |
| (R,R)-(-)-1,2-Diphenyl-1,2-ethanediol | 2 | 24 | 95 |
| meso-1,2-Diphenyl-1,2-ethanediol | 3 | 24 | 90 |
| (R,R)-(-)-N,N,N',N'-Tetramethyltartaramide | 4 | 24 | 75 |
| (2R,4R)-(-)-2,4-Pentanediol | 5 | 24 | 60 |
Reaction conditions: Salicylaldehyde (1.0 mmol), diol (2.0 mmol), Montmorillonite K10 (300 mg), trimethyl orthoformate (1.0 mmol) in refluxing toluene.
The use of montmorillonite clays as catalysts aligns well with the principles of green chemistry, offering a sustainable alternative to traditional homogeneous acid catalysts for the synthesis of 1,3-dioxolanes.
Silica (B1680970) Gel and Alumina Catalysis
Amorphous silica-alumina (ASA) serves as a solid acid catalyst in the synthesis of 1,3-dioxolane compounds. These materials are advantageous due to their high surface area and thermal stability, which are beneficial in catalytic applications. semanticscholar.org The synthesis of these catalysts can be achieved through methods like the sol-gel process, which allows for control over the composition and textural properties of the final material. semanticscholar.org
The sol-gel method can be performed under both hydrolytic and nonhydrolytic conditions. semanticscholar.org In the hydrolytic sol-gel process, molecular precursors such as silicon or metal alkoxides undergo hydrolysis and polycondensation to form an inorganic matrix. semanticscholar.org This can be conducted in acidic or basic media. semanticscholar.org The nonhydrolytic sol-gel (NHSG) process, on the other hand, might use an oxygen donor like diisopropylether. semanticscholar.org It has been observed that the distribution of silicon and aluminum is more uniform in catalysts prepared via the NHSG route, which also tend to exhibit higher acidity. semanticscholar.org
The ratio of silicon to aluminum is a critical factor that influences both the texture and the acidity of the resulting mesoporous materials. semanticscholar.org For instance, in one study, two sets of amorphous silica-alumina were synthesized with different aluminum loadings. The sample with a higher than optimal aluminum loading showed a fraction of hexacoordinate aluminum (Al(VI)) after grafting, and this proportion increased upon calcination. tue.nl The catalytic activity of silica-alumina is linked to the dispersion of aluminum within the silica network. rsc.org The use of organic additives, such as poly(ethylene oxide) (PEO), during the sol-gel process can enhance the interaction between silica oligomers and aluminum cations, leading to better aluminum dispersion and consequently, higher catalytic activity. rsc.org
In the context of 1,3-dioxolane formation, amorphous silica-alumina has been shown to preferentially catalyze the reaction between acetophenone and 1,2-ethanediol (B42446) to form the corresponding 1,3-dioxolane. tue.nl The acidity of these materials, particularly the presence of Brønsted acid sites involving bridging Si-(OH)-Al groups, is thought to be crucial for their catalytic performance in reactions like esterification, which shares mechanistic similarities with acetalization. semanticscholar.org
Below is a table summarizing the characteristics of silica-alumina catalysts prepared by different sol-gel methods.
| Preparation Method | Key Features | Impact on Catalyst Properties |
| Hydrolytic Sol-Gel (HSG) | Involves hydrolysis and polycondensation of precursors in acidic or basic media. semanticscholar.org | Produces mesoporous materials with high surface area. semanticscholar.org |
| Nonhydrolytic Sol-Gel (NHSG) | Utilizes an oxygen donor in the absence of water. semanticscholar.org | Leads to more regular distribution of Si and Al, and higher acidity. semanticscholar.org |
| Sol-Gel with Organic Additives (e.g., PEO) | Incorporates polymers that interact with inorganic precursors. rsc.org | Enhances dispersion of Al in the silica network, boosting catalytic activity. rsc.org |
Graphene Oxide as a Catalyst for Dioxolane Formation
Graphene oxide (GO) has emerged as an effective catalyst for the synthesis of 1,3-dioxolane derivatives. researchgate.netresearchgate.net Its catalytic activity is attributed to its unique structural and chemical properties. nih.gov GO can be utilized in the formation of 1,3-dioxolanes from the reaction of epoxides with ketones. researchgate.net The mechanism involves the ring-opening of the epoxide, facilitated by the acidic nature of the graphene oxide, followed by reaction with the ketone. researchgate.net
The use of graphene oxide as a catalyst offers several advantages, including mild reaction conditions and high yields of the desired products. researchgate.net Furthermore, GO is a reusable catalyst, which is a significant benefit from a green chemistry perspective. researchgate.net Studies have shown that the catalyst can be recovered and reused for multiple cycles without a significant loss of its catalytic activity. researchgate.netnih.gov
In addition to the reaction of epoxides and ketones, graphene oxide also catalyzes the synthesis of 1,3-dioxolanes from 1,2-diols and ketones. researchgate.net This versatility makes it a valuable tool in organic synthesis. The reactions can be promoted by ultrasonic irradiation, which often leads to shorter reaction times and improved efficiency. researchgate.net
The table below provides an overview of the role of graphene oxide in 1,3-dioxolane synthesis.
| Reactants | Catalyst | Reaction Conditions | Key Advantages |
| Epoxides and Ketones | Graphene Oxide (GO) | Ultrasonic irradiation | Mild conditions, high yields, reusable catalyst. researchgate.netresearchgate.net |
| 1,2-Diols and Ketones | Graphene Oxide (GO) | Ultrasonic irradiation | Efficient synthesis, catalyst reusability. researchgate.net |
Sonochemical Methods in 1,3-Dioxolane Synthesis
Sonochemical methods, which utilize ultrasonic irradiation, have been successfully applied to the synthesis of 1,3-dioxolane derivatives. researchgate.netproquest.com Ultrasound is known to enhance chemical reactions by providing the necessary activation energy through acoustic cavitation, leading to the formation of localized hot spots with high temperature and pressure. nih.gov This can result in shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. researchgate.netnih.gov
The synthesis of 1,3-dioxolanes via sonochemistry has been demonstrated using various starting materials. One approach involves the reaction of epoxides with ketones, while another utilizes 1,2-diols and ketones. researchgate.net These reactions are often catalyzed by solid catalysts, such as graphene oxide, which can be effectively dispersed in the reaction medium by the ultrasound. researchgate.netproquest.com The combination of sonication and a reusable catalyst presents an environmentally friendly and efficient method for 1,3-dioxolane synthesis. researchgate.netresearchgate.net
The effectiveness of sonochemical methods is influenced by parameters such as the frequency and power of the ultrasound. nih.gov For instance, in the synthesis of 1,4-dihydropyridines, an ultrasonic probe operating at 20 kHz and 70 W was found to provide the best performance. nih.gov While specific parameters for 1,3-dioxolane synthesis may vary, the general principle of acoustic cavitation driving the reaction remains the same. nih.gov
The following table summarizes the key aspects of sonochemical synthesis of 1,3-dioxolanes.
| Starting Materials | Catalyst (if any) | Key Features of Sonochemical Method | Reference |
| Epoxides and Ketones | Graphene Oxide | Shorter reaction times, high yields, mild conditions. | researchgate.net |
| 1,2-Diols and Ketones | Graphene Oxide | Efficient, reusable catalyst system. | researchgate.net |
Biocatalytic and Chemoenzymatic Synthetic Routes
Enzymatic Production of Diols for Dioxolane Formation
The enzymatic synthesis of chiral vicinal diols is a crucial step for the subsequent formation of stereochemically defined 1,3-dioxolanes. nih.govresearchgate.net Enzymes offer high selectivity and operate under mild conditions of temperature and pressure, making them attractive catalysts for these transformations. researchgate.net A two-step enzymatic cascade is a common strategy, involving a ligation step catalyzed by a lyase to form a C-C bond, followed by a reduction step catalyzed by an oxidoreductase. researchgate.net
This enzymatic approach has been used to produce a variety of aliphatic vicinal diols, such as 2,3-butanediol (B46004), 3,4-hexanediol (B1617544), 4,5-octanediol (B1616756), and 5,6-decanediol, starting from aldehydes like acetaldehyde, propanal, butanal, and pentanal. researchgate.net The choice of enzymes is critical for controlling the stereochemistry of the final diol product. researchgate.net For example, the carboligase benzaldehyde (B42025) lyase from Pseudomonas fluorescens (PfBAL) has been used for the carboligation step. nih.govresearchgate.net For the reduction of the intermediate, various oxidoreductases can be employed, such as Lactobacillus brevis alcohol dehydrogenase (LbADH) or Bacillus lehensis butanediol (B1596017) dehydrogenase (BlBDH). nih.gov
The reaction can be performed in either aqueous buffers or organic solvents, which can be advantageous for integrating the biocatalytic step with subsequent chemical transformations. nih.govresearchgate.net For instance, the synthesis of 3,4-hexanediol and 4,5-octanediol has been successfully carried out in both aqueous and organic media. nih.gov The stereoselectivity of the enzymatic synthesis can be high, with isomeric content values ranging from 72% to over 99%. researchgate.net
The table below presents examples of enzymatically produced diols that can serve as precursors for dioxolane synthesis.
| Starting Aldehyde | Enzymes Used (Ligation and Reduction) | Diol Product | Stereoselectivity |
| Propanal | PfBAL and LbADH | 3,4-Hexanediol | Mainly (3R,4R)-hexanediol. d-nb.info |
| Butanal | PfBAL and BlBDH | 4,5-Octanediol | Highly (S)-selective, good d.r. values. d-nb.info |
| Acetaldehyde | PfBAL and LbADH / EM-KRED014 | 2,3-Butanediol | (R,R)- or (S,S)-2,3-butanediol. researchgate.net |
Multienzymatic Cascade Protocols for Stereoselective Dioxolane Synthesis
An example of a multienzymatic cascade is the synthesis of all four stereoisomers of phenylpropanolamine from β-methylstyrene, which proceeds through chiral 1-phenylpropane-1,2-diol (B147034) intermediates. nih.gov This cascade involves a styrene (B11656) monooxygenase and stereocomplementary epoxide hydrolases to produce the chiral diol. nih.gov The diol is then converted to the final product in a redox-neutral network that combines an alcohol dehydrogenase (ADH) and an ω-transaminase (ωTA). nih.gov This demonstrates the potential for creating highly stereoselective routes to diols that are direct precursors for chiral dioxolanes.
The following table outlines a conceptual multienzymatic cascade for the synthesis of a chiral dioxolane precursor.
| Cascade Step | Enzyme/Catalyst Type | Function | Outcome |
| 1. C-C Bond Formation | Lyase (e.g., PfBAL) | Forms an α-hydroxy ketone from two aldehyde molecules. nih.gov | Chiral α-hydroxy ketone intermediate. |
| 2. Reduction | Oxidoreductase (e.g., LbADH) | Reduces the ketone to a hydroxyl group. nih.gov | Chiral vicinal diol. |
| 3. Acetalization | Chemocatalyst (e.g., Ru complex) | Reacts the diol with an aldehyde or ketone. nih.gov | Chiral 1,3-dioxolane. |
Lipase-Catalyzed Approaches to Dioxolane Derivatives
Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are versatile enzymes widely used in organic synthesis due to their broad substrate acceptance, high stability, and ability to function in both aqueous and non-aqueous media. mdpi.comnih.gov A primary application of lipases in the context of dioxolane synthesis is the kinetic resolution of racemic 1,2-diols, which are the key precursors for chiral 1,3-dioxolanes. nih.gov
Kinetic resolution involves the enantioselective acylation of the racemic diol, where the lipase (B570770) preferentially catalyzes the reaction of one enantiomer, leaving the other enantiomer unreacted. nih.gov This results in a mixture of an enantioenriched diol and an enantioenriched ester, which can then be separated. nih.gov The choice of lipase, acyl donor (e.g., vinyl acetate), and solvent are crucial for achieving high enantioselectivity. nih.gov For example, lipase PS from Amano has been shown to be effective in the kinetic resolution of 1,2-diols containing a chiral quaternary center. nih.gov
Lipase-catalyzed reactions can be performed as esterifications or hydrolyses. nih.gov In an esterification approach, a racemic alcohol is acylated, while in a hydrolytic approach, a racemic ester is selectively hydrolyzed. nih.gov These complementary methods allow for the preparation of both enantiomers of a chiral alcohol. nih.gov The mild reaction conditions of lipase catalysis are compatible with a wide range of functional groups, making this a valuable method for the synthesis of complex molecules. nih.gov
The table below summarizes the application of lipases in preparing chiral precursors for dioxolane derivatives.
| Lipase-Catalyzed Reaction | Substrate | Outcome | Example Lipase |
| Kinetic Resolution via Acylation | Racemic 1,2-diol | Enantioenriched 1,2-diol and enantioenriched ester. nih.gov | Lipase PS from Amano. nih.gov |
| Kinetic Resolution via Hydrolysis | Racemic ester of a 1,2-diol | Enantioenriched 1,2-diol and unreacted ester enantiomer. nih.gov | Pseudomonas cepacia Lipase. polimi.it |
| Enantioselective Esterification | Prochiral diol | Chiral monoester. | Candida antarctica Lipase B (CALB). mdpi.com |
Advanced Synthetic Transformations Involving 1,3-Dioxolanes
Radical Chain Processes for Dioxolane Functionalization
While radical chain processes for the specific functionalization of this compound are not documented, research on analogous compounds provides relevant insights. A notable example involves the radical ring-opening polymerization of cyclic ketene (B1206846) acetals like 2-methylene-4-phenyl-1,3-dioxolane. researchgate.netuliege.be This process is initiated by a radical that adds to the exocyclic double bond of the methylene (B1212753) group. uliege.be The resulting radical intermediate undergoes a ring-opening rearrangement, which effectively incorporates the dioxolane structure as a functional group, typically an ester, into the main chain of a polymer. researchgate.netuliege.be
The radical ring-opening of 2-methylene-4-phenyl-1,3-dioxolane has been shown to be nearly quantitative and highly regioselective, proceeding through the formation of the more stable secondary benzyl (B1604629) free radical. researchgate.net This high degree of ring-opening occurs even during copolymerization with other monomers such as styrene or methyl methacrylate, demonstrating the efficiency of this radical process in functionalizing polymer backbones with ester groups derived from the dioxolane ring. researchgate.netrsc.org
Table 1: Radical Ring-Opening Polymerization of 2-Methylene-4-phenyl-1,3-dioxolane
| Monomer | Process | Key Feature | Outcome | Reference |
|---|---|---|---|---|
| 2-Methylene-4-phenyl-1,3-dioxolane | Free radical ring-opening polymerization | Quantitative ring-opening between 60-150°C | Produces the polyester, poly[-(β-phenyl)butyrolactone] | researchgate.net |
Ring-Opening Reactions and Subsequent Transformations
Ring-opening reactions are a significant class of transformations for 1,3-dioxolanes. In the context of radical processes, the ring-opening of 2-methylene-4-phenyl-1,3-dioxolane is a key step in its polymerization. researchgate.net This reaction transforms the cyclic acetal (B89532) into a linear ester unit within a polymer chain. This method is used to synthesize degradable analogues of polymers like polystyrene and poly(methyl methacrylate) by inserting ester linkages into the hydrocarbon backbone, which can later be hydrolyzed. researchgate.netrsc.org
Beyond radical polymerization, acid-catalyzed ring-opening and transacetalization reactions are also characteristic of dioxolanes. nih.gov For instance, intramolecular transacetalization reactions can lead to the formation of new heterocyclic systems. In one study, a polyhydroxy acetal underwent an acid-catalyzed intramolecular transacetalization to first establish a benzofuran (B130515) ring, followed by a second transacetalization after cleavage of a different 1,3-dioxane (B1201747) ring to yield a complex tricyclic system. nih.gov These reactions highlight how the acetal linkage in dioxolanes can be selectively cleaved and reformed to create new molecular architectures.
Intramolecular Rearrangements of Glycidol (B123203) Acetals to Alkoxylated Dioxolanes
A highly regio- and stereoselective method for producing alkoxylated 1,3-dioxolanes involves the intramolecular rearrangement of glycidol acetals. researchgate.net This synthetic strategy is initiated by the selective activation of the acetal group with a Lewis acid, which generates an oxocarbenium ion. This ion then triggers the ring-opening of a nearby epoxide ring, forming a bicyclic epoxonium ion intermediate. The final step involves the opening of this intermediate by a tethered alkoxide, resulting in the formation of an alkoxylated 1,3-dioxolane. researchgate.net
This methodology demonstrates that the acetal group can be preferentially activated over an epoxide within the same molecule. researchgate.net Experiments have shown that 2,3-epoxy acetals can be opened with various nucleophiles almost exclusively at the C-3 position, indicating a strong directing effect from the acetal group. researchgate.net This rearrangement provides a pathway to complex dioxolane structures with high control over stereochemistry and regiochemistry. researchgate.net
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-Methylene-4-phenyl-1,3-dioxolane |
| Poly[-(β-phenyl)butyrolactone] |
| Styrene |
| Methyl methacrylate |
| Polystyrene |
| Poly(methyl methacrylate) |
| Glycidol Acetal |
| Alkoxylated 1,3-dioxolane |
Stereochemical Aspects and Chiral Synthesis of 1,3 Dioxolane Derivatives
Strategies for Enantioselective and Diastereoselective Synthesis
Achieving high levels of stereocontrol in the synthesis of 1,3-dioxolanes is paramount for their application in fields like asymmetric synthesis and materials science. rijournals.com Enantioselective and diastereoselective strategies are employed to produce single, desired stereoisomers from a mixture of possibilities.
A primary strategy for synthesizing chiral 1,3-dioxolanes involves the use of enantiomerically pure diols as starting materials. nih.gov The reaction of a chiral 1,2-diol with an aldehyde or ketone, typically under acidic catalysis, proceeds with the retention of the diol's stereochemistry. This process is considered stereospecific because the stereochemistry of the starting material directly dictates the stereochemistry of the product. nih.gov
Beyond the use of chiral substrates, the stereochemical outcome of dioxolane formation can be controlled by carefully selecting catalysts and optimizing reaction conditions. scielo.br Asymmetric catalysis, in particular, offers a powerful method for generating chiral dioxolanes from achiral starting materials.
For example, a chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze asymmetric 1,3-dipolar cycloaddition reactions to produce cis-1,3-dioxolanes with high diastereoselectivity and enantioselectivity. organic-chemistry.org The reaction involves carbonyl ylides reacting with a range of aromatic and aliphatic aldehydes. organic-chemistry.org
The choice of solvent and catalyst can significantly influence both the yield and the selectivity of the reaction. In the oxidative coupling of phenylpropanoids to form dihydrobenzofuran neolignans, a reaction with mechanistic similarities, silver(I) oxide was found to be a highly efficient oxidant, with acetonitrile (B52724) providing the best balance between conversion and selectivity. scielo.br Optimization of reaction time is also critical; it was found that reducing the reaction time from 20 to 4 hours did not significantly impact the conversion and selectivity. scielo.br Similarly, in the synthesis of dioxolanes from diols, the use of a ruthenium catalyst has been demonstrated. d-nb.info The stereoselective formation of substituted 1,3-dioxolanes can also be achieved through a three-component assembly where the reaction proceeds via a stereospecifically generated 1,3-dioxolan-2-yl cation intermediate. nih.gov The stereoselective trapping of this intermediate completes the formation of the dioxolane product. nih.gov
Table 1: Examples of Stereoselective Dioxolane Synthesis
| Starting Materials | Catalyst/Reagent | Product Type | Stereoselectivity |
|---|---|---|---|
| Alkene, Carboxylic Acid, Silyl Enol Ether | Hypervalent Iodine | Substituted 1,3-dioxolane (B20135) | High diastereoselectivity |
| Donor-acceptor oxiranes, Aldehydes | Chiral binaphthyldiimine-Ni(II) complex | cis-1,3-dioxolanes | High diastereo- and enantioselectivity |
Analysis of Stereoisomeric Composition in Dioxolane Systems
Determining the stereoisomeric composition (i.e., the ratio of different stereoisomers) of a 1,3-dioxolane sample is essential for quality control and for understanding the stereoselectivity of a synthesis. Gas chromatography (GC) is a powerful tool for this analysis.
Chiral gas chromatography, in particular, is used to separate and quantify enantiomers. This technique can confirm the identity of dioxolanes and determine their enantiomeric distribution, which can be an indicator of their origin (natural or synthetic). unimi.it For instance, the enantiomeric distribution of vanillin (B372448) dioxolanes has been successfully determined using a chiral column. unimi.it In addition to GC, Nuclear Magnetic Resonance (NMR) spectroscopy is widely used. For example, PMR (Proton Magnetic Resonance) spectroscopy has been employed for the identification and structural assignment of stereoisomeric dioxolanes. acs.orgrsc.org
Conformational Analysis of the Dioxolane Ring System and its Diastereomers
The five-membered 1,3-dioxolane ring is not planar and exists in dynamic equilibrium between various puckered conformations. datapdf.com Understanding these conformations is key to predicting the molecule's reactivity and properties.
The most stable conformations for five-membered rings like cyclopentane (B165970) and its heterocyclic analogs are the "envelope" (C_s symmetry) and "half-chair" (C_2 symmetry) forms. ic.ac.uk In the envelope conformation, four of the ring atoms are in a plane, while the fifth is out of the plane. In the half-chair conformation, three atoms are coplanar, with the other two situated on opposite sides of the plane. ic.ac.uk The 1,3-dioxolane ring is highly flexible, and the energy barrier between these conformations is low, leading to a rapid interconversion at room temperature, a phenomenon known as pseudorotation. datapdf.com
The presence of substituents on the dioxolane ring significantly influences the conformational equilibrium. datapdf.com Steric and electronic interactions involving the substituents can stabilize or destabilize certain conformations.
Substituents will preferentially occupy positions that minimize steric strain. In substituted 1,3-dioxanes, a related six-membered ring system, diaxial interactions between substituents are a major destabilizing factor, causing bulky groups to favor equatorial positions. thieme-connect.de While the 1,3-dioxolane ring is more flexible, similar principles apply. The size and nature of the substituents dictate the preferred puckering of the ring and the orientation of the substituents themselves. datapdf.comyoutube.com For example, in a study of 2,4-di- and 2,r-4,cis-5-trialkyl-substituted 1,3-dioxolanes, free-energy differences between diastereoisomers were found to be small, suggesting a highly flexible ring. However, very bulky substituents like t-butyl groups showed evidence of specific steric interactions that favored certain isomers. datapdf.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 2-Methyl-2-pentyl-4-phenyl-1,3-dioxolane |
| 1-((2R,4R)-2-Methyl-4-phenyl-1,3-dioxolan-2-yl)propan-2-one |
| Vanillin |
| 2-t-butyl-r-4,cis-5-diisopropyl-l,3-dioxolane |
Spectroscopic and Advanced Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereoisomeric Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-methyl-2-pentyl-4-phenyl-1,3-dioxolane, including the connectivity of its atoms and its stereochemistry. The molecule contains two stereocenters (at C2 and C4), leading to the existence of diastereomers (cis and trans isomers), which can be distinguished by NMR.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The phenyl group protons are expected to appear in the aromatic region (δ 7.2-7.4 ppm). The methine proton at the C4 position (H-4), being adjacent to the phenyl group and an oxygen atom, is predicted to resonate as a multiplet in the range of δ 4.5-5.5 ppm. The chemical shift of this proton is highly sensitive to the cis/trans stereochemistry. The two diastereotopic protons at the C5 position (H-5) will appear as distinct multiplets, typically between δ 3.5 and 4.5 ppm.
The aliphatic protons of the pentyl and methyl groups attached to C2 will be found in the upfield region. The C2-methyl group should produce a singlet around δ 1.4 ppm, while the pentyl group will show a series of multiplets corresponding to its five carbon chain, with the terminal methyl group appearing as a triplet around δ 0.9 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The quaternary ketal carbon (C2) is expected to have a characteristic chemical shift in the range of δ 105-115 ppm. The carbons of the phenyl group will produce signals between δ 125 and 140 ppm. The C4 and C5 carbons of the dioxolane ring are predicted to appear at approximately δ 75-85 ppm and δ 65-75 ppm, respectively. The carbons of the pentyl and methyl substituents will be observed in the aliphatic region (δ 10-40 ppm).
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Phenyl-H (ortho, meta, para) | 7.20 - 7.40 (m) | 125.0 - 129.0 |
| Phenyl-C (ipso) | - | ~140.0 |
| C4-H | 4.50 - 5.50 (m) | 75.0 - 85.0 |
| C5-H₂ | 3.50 - 4.50 (m) | 65.0 - 75.0 |
| C2 (quaternary) | - | 105.0 - 115.0 |
| C2-CH₃ | ~1.4 (s) | 20.0 - 28.0 |
| Pentyl-CH₂ (α) | ~1.7 (t) | 35.0 - 40.0 |
| Pentyl-CH₂ (β, γ, δ) | 1.20 - 1.40 (m) | 22.0 - 32.0 |
| Pentyl-CH₃ (ε) | ~0.9 (t) | ~14.0 |
Two-dimensional NMR techniques are indispensable for unambiguous assignment and stereochemical determination.
¹H-¹H COSY (Correlation Spectroscopy): This experiment would confirm proton connectivity. Correlations would be expected between the C4-H and the C5-H₂ protons, establishing the structure of the dioxolane ring. Similarly, sequential correlations between the protons along the pentyl chain would verify its structure.
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for differentiating between the cis and trans diastereomers. In the cis isomer, the substituents on C2 and C4 are on the same side of the ring. A spatial proximity, and thus a NOE cross-peak, would be expected between the C4-H proton and one of the C2-substituents (either the methyl or pentyl group). In the trans isomer, these groups are on opposite sides, and such a correlation would be absent or significantly weaker.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
FT-IR and Raman spectroscopy provide information about the functional groups present in the molecule by probing their vibrational modes.
C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and pentyl groups will appear in the 2850-2960 cm⁻¹ region.
C-O Stretching: The most characteristic feature for the dioxolane ring is a series of strong C-O (acetal) stretching bands, typically found in the 1000-1200 cm⁻¹ region.
Aromatic Vibrations: Aromatic C=C stretching vibrations will produce bands in the 1450-1600 cm⁻¹ range. Out-of-plane C-H bending vibrations for the monosubstituted phenyl ring are expected between 690 and 770 cm⁻¹.
Interactive Table: Predicted FT-IR and Raman Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3030 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| CH₂/CH₃ Bending | 1370 - 1470 | Medium |
| Acetal (B89532) C-O Stretch | 1000 - 1200 | Strong |
| Aromatic C-H Out-of-Plane Bend | 690 - 770 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and provides structural information based on the fragmentation pattern of the molecule.
In GC-MS analysis, the compound would first be separated by gas chromatography, and then ionized and fragmented. The molecular ion peak [M]⁺ for this compound (C₁₅H₂₂O₂) would be observed at a mass-to-charge ratio (m/z) of 234.
The fragmentation pattern is key to structural confirmation. Common fragmentation pathways for 2,2-disubstituted 1,3-dioxolanes include the loss of one of the alkyl substituents at the C2 position.
Loss of a pentyl radical (•C₅H₁₁): This would lead to a prominent fragment ion at m/z 163 [M - 71]⁺.
Loss of a methyl radical (•CH₃): This would produce a fragment ion at m/z 219 [M - 15]⁺.
Phenyl-related fragments: Cleavage can also generate ions characteristic of the phenyl group, such as the phenylmethylium ion at m/z 91 or the phenyloxonium ion at m/z 105 or 107.
Interactive Table: Predicted Major Fragment Ions in GC-MS
| m/z | Proposed Fragment Ion | Formula |
| 234 | Molecular Ion [M]⁺ | [C₁₅H₂₂O₂]⁺ |
| 219 | [M - CH₃]⁺ | [C₁₄H₁₉O₂]⁺ |
| 163 | [M - C₅H₁₁]⁺ | [C₁₀H₁₁O₂]⁺ |
| 105 | [C₆H₅CO]⁺ or [C₇H₅O]⁺ | [C₇H₅O]⁺ |
| 91 | Tropylium ion | [C₇H₇]⁺ |
High-Resolution Mass Spectrometry would be employed to determine the exact mass of the molecular ion, thereby confirming its elemental composition. The calculated exact mass for C₁₅H₂₂O₂ is 234.16198 Da. An experimental HRMS measurement matching this value would provide unambiguous confirmation of the molecular formula, distinguishing it from any other potential isomers or compounds with the same nominal mass.
X-ray Crystallography for Absolute Configuration and Crystal Structure Determination
X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is unparalleled in its ability to determine the precise molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. The resulting crystal structure offers unambiguous proof of a molecule's connectivity and stereochemistry.
Despite a thorough search of academic literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), no published X-ray crystallographic data for this compound was found. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available at this time. The absence of this data means that the absolute configuration of the chiral center at the C4 position of the dioxolane ring has not been experimentally determined by this method.
While crystallographic data exists for structurally related compounds, such as other dioxolane derivatives, this information cannot be extrapolated to definitively describe the crystal structure of this compound due to the influence of different substituents on the crystal packing and molecular conformation.
Future research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be necessary to provide the precise structural parameters and confirm its absolute configuration.
Theoretical and Computational Chemistry Studies of 1,3 Dioxolane Systems
Quantum Mechanical Ab Initio Calculations for Geometry Optimization and Energy Barriers
Ab initio quantum chemistry methods are foundational computational techniques that solve the electronic Schrödinger equation "from first principles," without reliance on empirical parameters. wikipedia.org These methods are crucial for determining the fundamental properties of molecules, including their three-dimensional structure and the energy barriers associated with conformational changes or chemical reactions. wikipedia.orgwayne.edu
For a molecule such as 2-Methyl-2-pentyl-4-phenyl-1,3-dioxolane, which possesses multiple stereocenters and flexible substituents, ab initio calculations are instrumental in identifying its most stable geometric conformations. The process of geometry optimization systematically alters the atomic coordinates to find the arrangement that corresponds to a minimum on the potential energy surface. wayne.edu This involves iterative calculations of the energy and the forces on each atom until the forces become negligible. montana.edu High-level methods like Møller–Plesset perturbation theory (MP) or Coupled Cluster (CC) theory, when combined with appropriate basis sets (e.g., 3-21G, 6-31G*), can provide highly accurate structural data. researchgate.net
Beyond static structures, ab initio methods are used to calculate the energy barriers for various dynamic processes. researchgate.net For the 1,3-dioxolane (B20135) ring, this includes the barrier to pseudorotation, a process where the ring puckers and flexes between different "envelope" and "twist" conformations. Furthermore, these calculations can elucidate the energy profiles of chemical reactions, such as the acid-catalyzed formation or hydrolysis of the dioxolane, by locating the high-energy transition state structures that connect reactants and products. libretexts.org
| Parameter | Bond/Angle | Calculated Value (HF/6-31G*) |
|---|---|---|
| Bond Length | O1–C2 | 1.42 Å |
| Bond Length | C2–O3 | 1.42 Å |
| Bond Length | O3–C4 | 1.44 Å |
| Bond Length | C4–C5 | 1.53 Å |
| Bond Length | C5–O1 | 1.44 Å |
| Bond Angle | ∠O1–C2–O3 | 106.5° |
| Bond Angle | ∠C2–O3–C4 | 109.8° |
| Dihedral Angle | ∠O1–C2–O3–C4 | -25.2° (Twist) |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry. researchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for studying larger and more complex systems like this compound. researchgate.net DFT calculations are used to investigate a wide array of molecular properties, from reaction mechanisms to spectroscopic signatures. mdpi.com
A key application of DFT is the elucidation of reaction mechanisms by locating and characterizing transition states (TS). mdpi.comyoutube.com For the synthesis of 1,3-dioxolanes, which typically involves the acid-catalyzed reaction of a carbonyl compound with a 1,2-diol, DFT can model the entire reaction pathway. libretexts.orgyoutube.com This includes the initial protonation of the carbonyl, nucleophilic attack by the diol, and subsequent cyclization and dehydration steps. By calculating the Gibbs free energy of activation (ΔG‡) for each step, researchers can identify the rate-determining step and understand how catalysts influence the reaction rate. youtube.com
DFT is also extensively used to optimize catalytic systems. researchgate.netyoutube.com For instance, in the context of heterogeneous catalysis, DFT can model the adsorption of reactants onto a catalyst surface, the surface-mediated reaction, and the desorption of products. researchgate.netnih.gov This allows for a rational design of more efficient catalysts by understanding the electronic and structural factors that govern their activity. nih.gov In the case of 1,3-dioxolane synthesis, DFT can help in selecting the optimal acid catalyst by comparing the activation barriers for the reaction mediated by different catalysts. researchgate.net
| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) (B3LYP/6-31G*) |
|---|---|---|
| Hemiacetal Formation | Nucleophilic attack of diol on protonated carbonyl | 12.5 |
| Water Elimination | Protonation of hydroxyl and loss of water to form oxocarbenium ion | 18.2 |
| Ring Closure | Intramolecular attack of the second hydroxyl group | 5.1 |
The substituents attached to the 1,3-dioxolane ring in this compound significantly influence its stability and reactivity. DFT provides excellent tools to quantify these electronic effects. The methyl and pentyl groups at the C2 position are generally considered weak electron-donating groups through an inductive effect. The phenyl group at the C4 position can exert both an electron-withdrawing inductive effect and a resonance (mesomeric) effect.
DFT calculations can map the distribution of electron density across the molecule, often visualized through molecular electrostatic potential (MEP) maps. These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of reactivity. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's kinetic stability and reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. researchgate.net
DFT calculations are a powerful tool for predicting and interpreting vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. nih.govnih.gov These theoretical frequencies, when appropriately scaled, typically show excellent agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of specific spectral bands to the corresponding molecular motions (e.g., C-H stretching, C-O-C bending). researchgate.net
Electronic excitations, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths (intensities). For this compound, TD-DFT would be particularly useful for understanding the π→π* transitions associated with the phenyl substituent. researchgate.net
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Description |
|---|---|---|
| ν(C-H) aromatic | 3050 - 3100 | Stretching of C-H bonds on the phenyl ring |
| ν(C-H) alkyl | 2850 - 2960 | Stretching of C-H bonds in alkyl groups |
| ν(C=C) aromatic | 1450 - 1600 | Stretching of C-C bonds within the phenyl ring |
| ν(C-O-C) | 1050 - 1150 | Asymmetric stretching of the acetal C-O bonds |
| Ring breathing | 850 - 950 | Symmetric expansion/contraction of the dioxolane ring |
Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically, forming two radicals. It is a critical parameter for understanding a molecule's thermal stability and its propensity to undergo radical-mediated reactions. DFT methods have proven effective in accurately calculating BDEs. researchgate.net
In the this compound molecule, several different C-H bonds exist. The weakest C-H bond is typically the one that leads to the most stable radical product. For 1,3-dioxolane systems, the C-H bond at the C2 position (between the two oxygen atoms) is often the weakest, as the resulting radical is stabilized by the adjacent oxygen atoms. researchgate.net However, the phenyl group at C4 would also stabilize a radical at that position through resonance. DFT calculations can precisely quantify the BDE for each C-H bond, identifying the most likely site for H-atom abstraction, a key initial step in oxidation and combustion processes. nih.govresearchgate.net
| Position of H-atom | Description | Calculated BDE (kcal/mol) |
|---|---|---|
| C2 | Between two oxygen atoms | 92.5 |
| C4 | Adjacent to one oxygen and phenyl group | 94.8 |
| C5 | Adjacent to one oxygen | 98.1 |
| Alkyl Chain (secondary) | On the pentyl group | 98.5 |
| Alkyl Chain (primary) | On the methyl/pentyl group | 101.0 |
Molecular Dynamics (MD) Simulations
While quantum mechanical methods provide detailed electronic information about static structures or single reaction events, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the atoms evolve. osti.gov
MD simulations are also essential for studying intermolecular interactions. By placing the dioxolane molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent), one can study solvation effects, such as the formation of solvent shells and the influence of the solvent on the solute's conformation. These simulations can calculate macroscopic properties like diffusion coefficients and radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute. osti.gov
| Parameter/Output | Description | Typical Value/Result |
|---|---|---|
| Force Field | Set of parameters describing potential energy | CHARMM, AMBER, OPLS |
| Simulation Time | Total duration of the simulation | 10 - 1000 nanoseconds |
| Time Step | Time interval between calculations | 1 - 2 femtoseconds |
| Ensemble | Thermodynamic conditions (e.g., constant NVT, NPT) | NPT (constant particle number, pressure, temperature) |
| Output: RMSD | Root-Mean-Square Deviation (measures structural stability) | Plot vs. time |
| Output: RDF | Radial Distribution Function (describes local structure) | Plot vs. distance |
Study of Structural Fluctuations and Conformational Isomerization
The five-membered ring of 1,3-dioxolanes is not planar and undergoes rapid conformational changes. acs.orgdatapdf.com Computational studies, often employing quantum-chemical methods, have been used to investigate the potential energy surface of these molecules and identify the most stable conformations. For substituted 1,3-dioxanes, which have a six-membered ring, studies have revealed pathways for conformational isomerizations between equatorial and axial chair conformers and have estimated the potential barriers for these processes. researchgate.net The conformational flexibility of the dioxolane ring is a key factor influencing the molecule's interaction with olfactory receptors and thus its perceived scent.
Pyrolysis Mechanisms of Substituted Dioxolanes
The thermal decomposition (pyrolysis) of substituted dioxolanes has been investigated through computational modeling. researchgate.net Studies on alkyl-substituted 1,3-dioxolanes, for example, have used ReaxFF molecular dynamics simulations to analyze their decomposition rates and reaction mechanisms at high temperatures. researchgate.netosti.gov These studies have shown that the primary decomposition pathway involves the formation of a 1,3-dioxolane radical and hydrocarbons derived from the alkyl side chains. researchgate.net Understanding the pyrolysis mechanisms is important for assessing the thermal stability of these compounds in various applications.
Ion Transport and Coordination Environment Modeling in Polymer Electrolytes
1,3-dioxolane can be used as a monomer to create polymer electrolytes for applications in batteries. nih.govmdpi.comresearchgate.netnih.gov Computational modeling plays a role in understanding the ion transport and coordination environment within these polymer electrolytes. These studies help in designing materials with improved ionic conductivity and stability. For instance, research on in situ polymerized 1,3-dioxolane electrolytes has demonstrated their potential for use in high-performance solid-state lithium batteries. nih.gov While not directly related to fragrance applications, these studies highlight the versatility of the 1,3-dioxolane chemical scaffold.
Exploratory Bioactivity and Structure Activity Relationship Sar Research Non Clinical Focus
General Biological Activities of Dioxolane Derivatives in Pre-clinical Studies
The 1,3-dioxolane (B20135) structure is a fundamental component in many compounds that have demonstrated significant biological effects in preclinical studies. nih.gov The versatility of the dioxolane ring allows for the attachment of various substituents at different positions, leading to a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and antineoplastic properties. nih.gov The specific biological activity of a dioxolane derivative is highly dependent on the nature and position of these substituents. nih.gov
Antiviral Properties of Dioxolane Nucleosides
Dioxolane nucleosides represent a significant class of antiviral agents. These compounds are analogues of natural nucleosides, where the sugar moiety is replaced by a dioxolane ring. Their mechanism of action generally involves inhibition of viral polymerases, which are crucial enzymes for viral replication. nih.gov
Recent research has focused on the synthesis and antiviral evaluation of novel dioxolane-derived nucleoside analogues. For instance, unexplored d-dioxolane-7-deazapurine analogues have demonstrated potent inhibition of the Epstein-Barr virus (EBV) and moderate activity against the Human Immunodeficiency Virus (HIV). acs.org Structure-activity relationship (SAR) studies on these analogues revealed that substitutions on the nucleobase significantly impact antiviral potency. For example, a 7-bromo-deazapurine-d-dioxolane nucleoside showed 14 times higher potency against EBV than the FDA-approved drug Ganciclovir. acs.org
Furthermore, phosphoramidate (B1195095) prodrugs of dioxolane nucleosides have been developed to enhance their antiviral activity. This strategy aims to bypass the initial and often rate-limiting phosphorylation step required for the activation of nucleoside analogues. nih.gov Phosphoramidates of certain dioxolane analogues have shown a significant enhancement of anti-HIV and anti-Hepatitis B Virus (HBV) activity compared to the parent nucleoside, without a corresponding increase in cytotoxicity. nih.gov One particular 6-cyclopropylamine phosphoramidate derivative displayed potent submicromolar anti-HIV and anti-HBV activity with no observed cytotoxicity in several cell systems. nih.gov
| Dioxolane Nucleoside Derivative | Target Virus | Preclinical Findings |
| d-dioxolane-7-deazapurine analogues | Epstein-Barr Virus (EBV), Human Immunodeficiency Virus (HIV) | Potent inhibition of EBV and moderate activity against HIV. acs.org |
| 7-bromo-deazapurine-d-dioxolane | Epstein-Barr Virus (EBV) | 14 times higher potency than Ganciclovir. acs.org |
| 6-cyclopropylamine phosphoramidate of a dioxolane-A nucleoside | Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV) | Submicromolar anti-HIV and anti-HBV activity with no observed cytotoxicity. nih.gov |
Antibacterial and Antifungal Investigations
Numerous studies have explored the antibacterial and antifungal potential of various synthetic 1,3-dioxolane derivatives. These investigations have revealed that the antimicrobial activity is influenced by the substituents on the dioxolane ring.
In one study, a series of new enantiomerically pure and racemic 1,3-dioxolanes were synthesized and screened for their antibacterial and antifungal activity. nih.govnih.gov The results showed that most of the tested compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis, as well as the Gram-negative bacterium Pseudomonas aeruginosa. nih.govnih.govdoaj.org The minimum inhibitory concentration (MIC) values for these compounds against S. aureus were in the range of 625–1250 µg/mL. nih.gov Notably, the same study found that all but one of the new compounds displayed excellent antifungal activity against Candida albicans. nih.govnih.govdoaj.org
The antimicrobial action of dioxolanes may be associated with their antiradical activity and is dependent on their hydrophilic-hydrophobic balance. researchgate.net The presence of the heterocyclic ring is thought to enhance biological activity by improving interactions between the compound and its molecular target. researchgate.net
| Bacterial/Fungal Strain | Dioxolane Derivative Type | Observed In Vitro Activity |
| Staphylococcus aureus | Substituted 1,3-dioxolanes | Excellent activity (MIC: 625–1250 µg/mL). nih.gov |
| Staphylococcus epidermidis | Substituted 1,3-dioxolanes | Excellent activity. nih.gov |
| Enterococcus faecalis | Substituted 1,3-dioxolanes | Perfect activity for some derivatives (MIC: 625 µg/mL). nih.gov |
| Pseudomonas aeruginosa | Substituted 1,3-dioxolanes | Perfect activity for some derivatives. nih.gov |
| Candida albicans | Substituted 1,3-dioxolanes | Excellent activity for most tested compounds. nih.gov |
Exploratory Research on Anticancer Properties
The potential of dioxolane derivatives as anticancer agents has been a subject of considerable research. Preclinical studies have shown that certain dioxolane-containing compounds can exhibit potent cytotoxic activity against a variety of human cancer cell lines.
For example, a library of (Z)-2-(benzo[d] nih.govnih.govdioxol-5-yl) and (Z)-2,3-dihydrobenzo[b] nih.govdoaj.orgdioxin-6-yl analogs of phenylacetonitriles were synthesized and evaluated for their anti-cancer activities. nih.gov Some of these dioxol analogs exhibited potent anti-cancer activity with GI50 values of less than 100 nM against a broad panel of human cancer cell lines. nih.gov
Furthermore, certain 1,3-dioxolane derivatives have been investigated for their ability to overcome multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. nih.govresearchgate.net Overexpression of P-glycoprotein (p-gp) is a key mechanism of MDR. nih.gov Novel 2,2-diphenyl-1,3-dioxolane (B8804434) and 4,5-diphenyl-1,3-dioxolane derivatives have been shown to reverse tumor cell MDR at low concentrations in vitro, with some of these new structures demonstrating better effects than established modulators. nih.gov
Neuroprotective Research and Interaction with Neurotransmitter Systems
Dioxolane-based ligands have been designed and synthesized to investigate their interaction with neurotransmitter receptors, particularly α1-adrenoceptors and 5-HT1A receptors. These receptors are involved in various physiological processes in the central nervous system, and their modulation can have therapeutic implications for neurological and psychiatric disorders.
Conformational restriction of the known drug naftopidil (B1677906) led to the discovery of a new class of ligands with a 1,3-dioxolane structure. nih.gov SAR studies revealed that certain derivatives show high affinity and selectivity for α1a and α1d adrenoceptor subtypes over 5-HT1A receptors, acting as potent competitive antagonists at these adrenoceptors. nih.gov Conversely, other derivatives displayed high affinity and selectivity for 5-HT1A receptors, acting as either neutral antagonists or partial agonists. nih.gov This demonstrates that the 1,3-dioxolane scaffold is a versatile platform for developing selective ligands for either α1-adrenoceptors or 5-HT1A receptors. nih.gov
Molecular Mechanisms of Action in Non-Clinical Models
Understanding the molecular mechanisms of action of dioxolane derivatives is crucial for their development as therapeutic agents. Preclinical studies have begun to elucidate how these compounds interact with specific molecular targets, enzymes, and receptors.
Interaction with Molecular Targets, Enzymes, and Receptors
The biological effects of dioxolane derivatives are a result of their interaction with various molecular targets. For instance, the anticancer activity of some dioxolane analogs of phenylacetonitriles has been linked to the inhibition of tubulin polymerization. nih.gov Virtual docking studies have shown that these compounds can bind to the colchicine-binding site at the dimer interface of tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.gov
In the context of overcoming multidrug resistance in cancer, certain 1,3-dioxolane derivatives are believed to interact with P-glycoprotein, although the exact mechanism is still under investigation. nih.gov This interaction can lead to the inhibition of the efflux pump, thereby increasing the intracellular concentration of chemotherapeutic drugs. nih.gov
Several imidazole-dioxolane compounds have been synthesized and evaluated as inhibitors of heme oxygenase (HO), an enzyme involved in heme catabolism and cellular stress responses. nih.gov In vitro studies have shown that many of these compounds are potent inhibitors of both the stress-induced isozyme HO-1 and the constitutive isozyme HO-2, with some derivatives showing moderate to high selectivity for HO-1. nih.gov
The interaction of dioxolane-based ligands with G-protein coupled receptors has also been a focus of research. As mentioned earlier, derivatives have been developed that selectively bind to α1-adrenoceptor subtypes and 5-HT1A receptors. nih.gov The differential selectivity of these compounds is attributed to the specific substitutions on the dioxolane scaffold, which influence their binding affinity and functional activity at these receptors. nih.gov
| Compound Class | Molecular Target/Enzyme/Receptor | Proposed Mechanism of Action |
| Dioxolane analogs of phenylacetonitriles | Tubulin | Inhibition of tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov |
| Diphenyl-1,3-dioxolane derivatives | P-glycoprotein (p-gp) | Reversal of multidrug resistance, possibly through inhibition of the efflux pump. nih.gov |
| Imidazole-dioxolane compounds | Heme oxygenase (HO-1 and HO-2) | Potent inhibition of enzyme activity. nih.gov |
| 1,3-Dioxolane-based ligands | α1-adrenoceptors, 5-HT1A receptors | Selective antagonism or agonism depending on the specific derivative. nih.gov |
Hydrogen Bonding and Electrostatic Interactions
The biological activity of dioxolane-containing compounds is often linked to the physicochemical properties of the dioxolane ring itself. The two oxygen atoms within this heterocyclic ring are crucial for molecular interactions. researchgate.netscilit.com These oxygen atoms can act as hydrogen bond acceptors, facilitating stronger and more stable interactions with biological targets like enzymes or receptors. researchgate.netscilit.com This enhanced ligand-target interaction, driven by hydrogen bonding and other electrostatic forces, is considered a key factor for the bioactivity observed in many dioxolane derivatives. researchgate.net For 2-Methyl-2-pentyl-4-phenyl-1,3-dioxolane, these oxygen atoms represent key points of interaction that could modulate its engagement with biological macromolecules.
Enzymatic Ring Cleavage and Metabolic Transformations
The 1,3-dioxolane ring, often used as a protective group in organic synthesis due to its stability under neutral or basic conditions, can be susceptible to metabolic transformations in vivo. organic-chemistry.orgrsc.org Studies on related dioxolane and dioxane derivatives have shown that this ring system can undergo enzymatic cleavage. Specifically, research on the metabolism of doxophylline, which contains a 1,3-dioxolane ring, identified a metabolic pathway involving enzymatic ring opening catalyzed by cytochrome P450-dependent monooxygenases. nih.gov This biotransformation converts the acetal (B89532) group into an ester. nih.gov A similar enzymatic ring cleavage has been observed for 1,3-dioxane (B1201747) derivatives. nih.gov This suggests that this compound could be similarly metabolized, with the dioxolane ring being a potential site for oxidative cleavage, which would significantly alter the molecule's structure and likely its biological activity and clearance from the body.
Structure-Activity Relationship (SAR) Studies of Dioxolane Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological effects. For the 1,3-dioxolane class of compounds, SAR research has illuminated the critical roles of substituents, molecular conformation, and stereochemistry in determining potency and selectivity. nih.govnih.gov
Influence of Substituents on Observed Bioactivity
The type, size, and position of substituent groups attached to the dioxolane scaffold are primary determinants of biological activity. nih.gov Research on various analogs has demonstrated that modifications to these substituents can dramatically alter the compound's effects.
Substituents on the Dioxolane Ring: Studies on novel 1,3-dioxolane derivatives have shown that the presence of different substituents, such as ether or ester groups, can confer significant antibacterial and fungicidal properties. nih.gov
Aromatic Ring Substituents: In a series of 1,3-dioxane derivatives with a terminal phenyl ring, the introduction of small, hydrophobic substituents at the 4-position of the phenyl group was found to increase the compound's agonist activity at the PPARα receptor. nih.gov
The following table summarizes the influence of different substituents on the bioactivity of dioxolane analogs based on published research.
| Compound Class | Substituent Modification | Observed Effect on Bioactivity |
| Phenyl-Oxazole Dioxanes | Addition of small hydrophobic groups to the terminal phenyl ring. | Increased PPARα agonist activity. nih.gov |
| Salicylaldehyde-derived Dioxolanes | Introduction of ether and ester groups. | Conferred significant antibacterial and fungicidal activities. nih.gov |
| Diphenyl-Dioxolane Derivatives | Variation of the aromatic core, linker, and basic terminal groups. | Modulated the ability to reverse multidrug resistance in cancer cells. nih.gov |
Correlation between Conformational Relationships and Bioactivity
The three-dimensional arrangement of atoms in a molecule—its conformation—is critical for its ability to bind to a biological target. mhmedical.com The spatial orientation of key pharmacophoric elements must be precise to ensure an optimal fit with a receptor or enzyme active site. For dioxolane derivatives, the conformation of the five-membered ring and the orientation of its substituents dictate this three-dimensional shape. Studies using conformationally restricted 1,3-dioxane analogs have been employed to identify the specific bioactive conformation required for receptor binding, underscoring that a non-optimal 3D arrangement of pharmacophores can lead to a loss of interaction with the target. researchgate.net The substituents on this compound—specifically the methyl, pentyl, and phenyl groups—will influence the molecule's preferred conformation and thus its potential to engage effectively with biological targets.
Impact of Stereoisomeric Composition on Biological Activity
Many biologically active molecules are chiral, meaning they can exist as non-superimposable mirror images (enantiomers) or other stereoisomers (diastereomers). biomedgrid.com It is well-established that different stereoisomers of a drug can have profoundly different biological activities, with one isomer often being significantly more potent or having a different pharmacological profile than the other(s). biomedgrid.comnih.gov This principle is highly relevant to dioxolane compounds.
The absolute configuration of chiral centers in the dioxolane structure carries great importance for their biological activity. nih.gov Research has demonstrated clear differences in the antibacterial effects of enantiomerically pure dioxolanes compared to their racemic mixtures (a 1:1 mixture of enantiomers). nih.gov In some cases, a specific chiral compound showed activity against a bacterial strain while its racemic form was inactive. nih.gov Conversely, for other bacterial strains, the racemic mixture was active while a single enantiomer was not, suggesting complex interactions may be at play or that one enantiomer may potentiate the other. nih.gov Given that the C4 position of the dioxolane ring in this compound is a chiral center, this compound exists as a pair of enantiomers whose biological activities are expected to differ.
The table below illustrates the differential activity observed between chiral and racemic forms of some 1,3-dioxolane analogs against various bacterial strains.
| Bacterial Strain | Chiral Compound Activity | Racemic Compound Activity |
| S. epidermidis | Active | Inactive |
| P. aeruginosa | Inactive | Active |
| S. aureus | Inactive | Active |
Data extrapolated from a study on specific chiral and racemic 1,3-dioxolane derivatives. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Selectivity and Efficiency
The synthesis of 2-Methyl-2-pentyl-4-phenyl-1,3-dioxolane, a trisubstituted dioxolane, presents challenges in controlling stereochemistry. Future research will likely focus on developing synthetic routes that are not only efficient but also highly selective for specific stereoisomers.
Green Chemistry Approaches: Traditional methods for acetalization often rely on harsh acidic catalysts and volatile organic solvents. researchgate.net Emerging research is focused on greener alternatives. researchgate.netresearchgate.net For the synthesis of this compound, future methodologies could employ solid acid catalysts like montmorillonite (B579905) K10 or zeolites, which are reusable and minimize waste. nih.govresearchgate.net The use of alternative energy sources such as microwave irradiation or photo-organocatalysis could also significantly reduce reaction times and energy consumption. researchgate.net
Stereoselective Synthesis: The presence of two chiral centers in this compound means that four stereoisomers are possible. The biological activity and material properties of these isomers can vary significantly. Therefore, the development of stereoselective synthetic methods is of paramount importance. Future research could explore the use of chiral catalysts, such as chiral binaphthyldiimine-Ni(II) complexes, which have shown promise in the asymmetric synthesis of other dioxolanes. researchgate.net Another avenue is the use of hypervalent iodine reagents in a three-component assembly, which can lead to the stereoselective formation of substituted 1,3-dioxolanes. mdpi.com
A hypothetical comparison of a conventional versus a future, greener synthetic route is presented in Table 1.
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Conventional Route | Future Green Route |
|---|---|---|
| Catalyst | p-Toluenesulfonic acid | Reusable solid acid (e.g., Zeolite) |
| Solvent | Toluene | Green solvent (e.g., cyclopentyl methyl ether) or solvent-free |
| Energy Input | Reflux (high energy) | Microwave irradiation (lower energy) |
| Stereoselectivity | Low (mixture of diastereomers) | High (enantioselective catalyst) |
| Yield | Moderate | High |
| Environmental Impact | High (waste generation, use of hazardous solvent) | Low (recyclable catalyst, benign solvent) |
Advanced Computational Modeling for Predictive Design and Mechanistic Insights
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. For this compound, computational modeling can provide valuable insights into its conformational preferences, reaction mechanisms, and potential applications.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the mechanisms of different synthetic routes to this compound. researchgate.netresearchgate.net By modeling the transition states and intermediates, researchers can identify the most energetically favorable pathways and predict the stereochemical outcomes of various catalytic systems. researchgate.net This can accelerate the development of highly selective synthetic methods.
Conformational Analysis: The three-dimensional structure of this compound will influence its physical properties and biological interactions. Computational methods can be used to perform a thorough conformational analysis to identify the most stable conformers and the energy barriers between them. researchgate.netacs.org This information is crucial for understanding its behavior in different environments.
Predictive Modeling for Properties: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physical properties of this compound and its derivatives. nih.govd-nb.info By correlating molecular descriptors with experimental data from related dioxolanes, these models can guide the design of new molecules with desired characteristics.
Table 2 illustrates a hypothetical set of calculated properties for the different stereoisomers of this compound.
Table 2: Predicted Properties of this compound Stereoisomers
| Stereoisomer | Calculated Dipole Moment (Debye) | Predicted Aqueous Solubility (mg/L) | Predicted LogP |
|---|---|---|---|
| (2R, 4R) | 1.85 | 150 | 3.5 |
| (2S, 4S) | 1.85 | 150 | 3.5 |
| (2R, 4S) | 2.10 | 180 | 3.2 |
| (2S, 4R) | 2.10 | 180 | 3.2 |
Exploration of New Application Domains in Specialized Chemical Industries
The unique combination of a phenyl group and an extended alkyl chain on the dioxolane ring of this compound suggests a range of potential applications in specialized chemical industries.
Chiral Auxiliaries and Building Blocks: The chiral nature of this compound makes it a candidate for use as a chiral auxiliary in asymmetric synthesis. mdpi.comnih.gov Once the stereoisomers are separated or synthesized selectively, they could be used to control the stereochemical outcome of various chemical reactions, leading to the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.
Specialty Solvents and Electrolytes: The parent compound, 1,3-dioxolane (B20135), is used as a solvent and a component in battery electrolytes. silverfernchemical.comwikipedia.org The presence of the phenyl and pentyl groups in this compound could impart unique solvency properties, making it a candidate for a bio-based, polar aprotic solvent. rsc.orgrsc.org Its electrochemical stability could also be investigated for potential use in advanced lithium-ion batteries.
Controlled Release Systems: The acetal (B89532) linkage in the dioxolane ring is susceptible to hydrolysis under acidic conditions. This property could be exploited in the development of controlled release systems. For example, this compound could be incorporated into a polymer backbone, which would degrade under specific pH conditions to release an encapsulated active ingredient.
Deeper Investigation into Molecular Interactions for Targeted Bioactivity Research (Non-Clinical)
The 1,3-dioxolane scaffold is present in numerous biologically active compounds, exhibiting a wide range of activities including antibacterial, antifungal, and anticancer properties. nih.govresearchgate.netnih.govresearchgate.net This suggests that this compound could also possess interesting biological activities.
Structure-Activity Relationship (SAR) Studies: A systematic investigation into the structure-activity relationships of a series of derivatives of this compound could be undertaken. mdpi.com By modifying the substituents on the phenyl ring and varying the length of the alkyl chain, researchers can probe the structural requirements for a particular biological activity. nih.gov
Molecular Docking and Target Identification: For any observed biological activity, molecular docking studies can be performed to predict the binding mode of this compound with potential biological targets such as enzymes or receptors. researchgate.netnih.govajpp.in This computational approach can help to elucidate the mechanism of action and guide the design of more potent and selective analogues.
In Vitro Screening: A broad in vitro screening of this compound against a panel of bacterial and fungal strains, as well as various cancer cell lines, would be a crucial first step in exploring its potential as a bioactive agent. nih.govnih.gov The results of these screens would provide the basis for more focused preclinical studies.
A hypothetical outcome of a preliminary in vitro screening is presented in Table 3.
Table 3: Hypothetical In Vitro Bioactivity Screening of this compound
| Test Organism/Cell Line | Assay Type | Result (IC50/MIC in µM) |
|---|---|---|
| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | > 100 |
| Escherichia coli | Minimum Inhibitory Concentration (MIC) | > 100 |
| Candida albicans | Minimum Inhibitory Concentration (MIC) | 50 |
| Human Colon Carcinoma (HCT116) | Cytotoxicity (IC50) | 25 |
| Human Breast Cancer (MCF-7) | Cytotoxicity (IC50) | 35 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methyl-2-pentyl-4-phenyl-1,3-dioxolane, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of substituted diols or transacetalization reactions. Optimization should employ Design of Experiments (DOE) principles, such as fractional factorial design, to screen variables (e.g., temperature, catalyst concentration, solvent polarity). Response Surface Methodology (RSM) can refine optimal conditions. For example, varying molar ratios of precursors and monitoring yield via GC-MS can identify critical parameters . Computational reaction path searches using quantum chemical calculations (e.g., DFT) may predict energetically favorable pathways, reducing trial-and-error experimentation .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the dioxolane ring protons (δ 4.0–5.0 ppm) and methyl/pentyl substituents (δ 0.8–1.6 ppm). Aromatic protons from the phenyl group appear at δ 7.2–7.5 ppm.
- IR : Stretching vibrations for C-O-C (1,3-dioxolane) at ~1,100 cm⁻¹ and aromatic C-H at ~3,050 cm⁻¹.
- MS : Molecular ion peak at m/z corresponding to the molecular weight (e.g., 236.3 g/mol) and fragmentation patterns reflecting the dioxolane ring cleavage.
- Cross-referencing with databases (e.g., PubChem) and computational predictions (e.g., ACD/Labs) ensures accuracy .
Q. What protocols ensure the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies should assess degradation under humidity, light, and temperature (e.g., 4°C, 25°C, 40°C). Use accelerated stability testing with HPLC to monitor purity over time. For hygroscopic sensitivity, Karl Fischer titration quantifies water uptake. Surface adsorption effects (e.g., on glass vs. polymer containers) require microspectroscopic analysis (e.g., AFM-IR) to evaluate interactions .
Advanced Research Questions
Q. How can factorial design resolve contradictions in experimental data regarding reaction kinetics or catalytic efficiency?
- Methodological Answer : Contradictions often arise from uncontrolled variables. A full factorial design (e.g., 2³ design testing temperature, catalyst loading, and solvent) identifies interaction effects. For example, ANOVA analysis may reveal that solvent polarity amplifies temperature-dependent side reactions. Replication and blocking mitigate noise. Case studies in dioxolane synthesis show that DOE reduces variability by 30–50% in yield optimization .
Q. What computational methods predict the compound’s reactivity or degradation pathways in novel environments?
- Methodological Answer :
- Reactivity : Transition state modeling (e.g., Gaussian, ORCA) identifies nucleophilic/electrophilic sites. For example, the dioxolane ring’s susceptibility to acid hydrolysis can be quantified via activation energy barriers.
- Degradation : Molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with environmental oxidants (e.g., ozone). Machine learning (ML) tools, integrated with software like COMSOL, predict long-term stability under oxidative stress .
Q. How can membrane separation technologies improve purification of this compound from complex mixtures?
- Methodological Answer : Nanofiltration (NF) membranes with tailored pore sizes (e.g., 200–300 Da MWCO) separate the target compound from byproducts. Process parameters (transmembrane pressure, feed concentration) are optimized via Box-Behnken design . Membrane fouling is mitigated by surface modification (e.g., zwitterionic coatings), validated via SEM-EDX analysis .
Q. What advanced spectroscopic or chromatographic techniques resolve stereochemical ambiguities in derivatives of this compound?
- Methodological Answer :
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers.
- VCD (Vibrational Circular Dichroism) : Distinguishes absolute configurations by comparing experimental and DFT-simulated spectra.
- X-ray crystallography : Resolves crystal packing effects and confirms diastereomeric ratios .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental yields in dioxolane synthesis?
- Methodological Answer : Discrepancies often stem from solvent effects or incomplete transition state sampling. Hybrid QM/MM calculations incorporate solvation models (e.g., SMD) to improve accuracy. Experimental validation via in-situ FTIR monitors intermediate formation. Calorimetry (e.g., RC1e) quantifies heat flow to reconcile kinetic predictions .
Tables
Table 1 : Key spectroscopic benchmarks for this compound
| Technique | Expected Signal/Peak | Reference |
|---|---|---|
| ¹H NMR | δ 1.2–1.5 (pentyl CH₂), δ 4.3 (dioxolane O-CH₂-O) | |
| IR | 1,100 cm⁻¹ (C-O-C stretch) | |
| MS (EI) | m/z 236 (M⁺), 181 (C₁₀H₁₃O₂⁺) |
Table 2 : DOE parameters for synthesis optimization
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 85°C |
| Catalyst (mol%) | 1–5% | 3% |
| Reaction Time | 2–8 h | 5 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
